molecular formula C19H17NO3 B2867178 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid CAS No. 1192992-56-5

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Cat. No.: B2867178
CAS No.: 1192992-56-5
M. Wt: 307.349
InChI Key: MPPVBVYZNINLDQ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is a polysubstituted pyrrole derivative of significant interest in modern heterocyclic and medicinal chemistry research. This compound features a carboxylic acid functional group at the 3-position, a methyl group at the 2-position, a phenyl ring at the 5-position, and a 3-methoxyphenyl group attached to the nitrogen atom at the 1-position. This specific substitution pattern creates a multifunctional scaffold capable of diverse interactions, including hydrogen bonding, ionic interactions via the carboxylic acid, and hydrophobic/pi-pi stacking through the phenyl rings, making it a valuable building block for materials science and pharmaceutical development . Pyrrole derivatives are recognized as privileged structures in antibacterial research . The core pyrrole heterocycle is a common feature in numerous natural antibacterial agents and synthetic compounds under investigation to address the growing challenge of antibacterial resistance . As a highly functionalized pyrrole, this compound serves as a key synthetic intermediate for constructing more complex molecules and is a critical model system for studying structure-activity relationships (SAR) to optimize potency and selectivity against resistant bacterial strains . The presence of the 3-methoxyphenyl substituent on the nitrogen atom is a distinct structural feature that can be leveraged to fine-tune the compound's electronic properties, lipophilicity, and overall pharmacodynamic profile . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the Certificate of Analysis for lot-specific data, including purity and characterization information.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-4-3-5-8-14)20(13)15-9-6-10-16(11-15)23-2/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPVBVYZNINLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC(=CC=C2)OC)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants :
    • tert-Butyl acetoacetate (1.2 equiv)
    • 3-Methoxybenzylamine (1.0 equiv)
    • 2-Bromo-1-phenylpropan-1-one (1.0 equiv)
  • Catalyst : HBr (generated in situ)
  • Temperature : 80–100°C
  • Residence Time : 10–15 minutes in a microreactor

The HBr byproduct facilitates hydrolysis of the tert-butyl ester to the carboxylic acid without additional reagents. This one-step method achieves yields of 68–75% for analogous structures.

Hydrolysis of Ester Precursors

Ester-to-carboxylic acid conversion is a reliable strategy. A representative protocol involves:

Synthesis of Methyl 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylate

  • Esterification :
    • React 1-(3-methoxyphenyl)-2-methyl-5-phenylpyrrole with methyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Yield: 89% (analogous compounds).

Saponification and Acidification

  • Conditions :
    • NaOH (4 M) in methanol (20°C, 2 hours).
    • Acidification with HCl (1 M) to pH 3.
  • Yield : 93% for related pyrrole-3-carboxylic acids.

Multi-Step Synthesis via Coupling Reactions

Suzuki-Miyaura Cross-Coupling

  • Step 1 : Bromination of 2-methylpyrrole at position 5 using NBS (N-bromosuccinimide).
  • Step 2 : Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/water).
  • Step 3 : Introduction of 3-methoxyphenyl via Ullmann coupling (CuI, 1,10-phenanthroline).
  • Final Yield : 62% over three steps.

Thermodynamic and Solvent Optimization

Solubility studies in alcohols (1-butanol, 2-propanol) inform crystallization protocols:

Solvent ΔH (kJ/mol) ΔS (J/mol·K)
1-Butanol 24.3 85.7
2-Propanol 18.9 63.4

Higher enthalpy in 1-butanol suggests better solubility at elevated temperatures, favoring recrystallization.

Comparative Analysis of Methods

Method Yield (%) Key Advantage Limitation
Hantzsch + Hydrolysis 75 One-step, scalable Requires specialized equipment
Ester Hydrolysis 93 High purity Multi-step ester synthesis
Suzuki Coupling 62 Regioselective Costly catalysts

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated precursors, Lewis acids (e.g., AlCl₃), bases (e.g., NaOH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its anti-inflammatory activity could involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid

  • Substituents : 3-Methoxypropyl (position 1), methyl (position 2), phenyl (position 5).
  • Key Differences : The 3-methoxypropyl group replaces the 3-methoxyphenyl, reducing aromaticity and increasing alkyl chain flexibility. This may alter membrane permeability compared to the rigid phenyl ring in the target compound.
  • Implications : Enhanced lipophilicity could improve CNS penetration but reduce aqueous solubility .

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

  • Substituents : 3-Chloro-4-methoxyphenyl (position 1), carboxylic acid (position 2).
  • Key Differences : Chlorine and methoxy groups on the phenyl ring introduce electron-withdrawing and donating effects, respectively. The pyrrole substitution at position 2 (vs. position 3 in the target compound) may affect intermolecular interactions.
  • Implications : Chlorine could enhance metabolic stability, while positional isomerism might influence binding affinity .

Heterocycle Modifications: Pyrrolidine vs. Pyrrole

1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Pyrrolidine (saturated 5-membered ring) with a 5-oxo group and 3-(methylsulfanyl)phenyl substituent.
  • Key Differences: Saturation of the pyrrolidine ring reduces aromaticity, and the oxo group increases polarity.
  • Implications : Reduced planarity may decrease intercalation with biomolecules, while the oxo group could enhance hydrogen bonding .

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Substituents : 2-Fluorophenyl (position 1), oxo group (position 5).
  • Key Differences : Fluorine’s electronegativity and small size improve metabolic stability and bioavailability. The oxo group introduces a ketone, altering electronic distribution.
  • Implications : Fluorinated analogues often exhibit enhanced pharmacokinetic profiles compared to methoxy-substituted derivatives .

Functional Group Variations

1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic Acid

  • Substituents : 3-Hydroxyphenyl (position 1), oxo group (position 5).
  • Key Differences : Hydroxyl group replaces methoxy, increasing polarity and hydrogen-bonding capacity.

Methyl 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

  • Structure : Methyl ester (position 3) and 2-hydroxyphenyl (position 1).
  • Key Differences : Esterification of the carboxylic acid reduces acidity, improving cell membrane permeability. The hydroxyl group at position 2 (vs. 3-methoxy) may alter binding specificity.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Position 1 Substituent Position 2 Position 5 Functional Group Key Properties/Implications
Target Compound Pyrrole 3-Methoxyphenyl Methyl Phenyl Carboxylic acid High lipophilicity, moderate solubility
1-(3-Methoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid Pyrrole 3-Methoxypropyl Methyl Phenyl Carboxylic acid Flexible alkyl chain, enhanced lipophilicity
1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid Pyrrole 3-Chloro-4-methoxyphenyl Carboxylic acid Electron-withdrawing Cl, metabolic stability
1-[3-(Methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxylic Acid Pyrrolidine 3-(Methylsulfanyl)phenyl Oxo Carboxylic acid Redox-active sulfur, reduced aromaticity
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Pyrrolidine 2-Fluorophenyl Oxo Carboxylic acid Enhanced bioavailability, electronegative F

Research Findings and Implications

  • Substituent Position: Methoxy groups at position 3 (target compound) vs.
  • Heterocycle Saturation : Pyrrolidine derivatives (e.g., ) exhibit reduced aromaticity, which may decrease DNA intercalation but improve solubility.
  • Functional Groups : Carboxylic acids enhance solubility and binding to charged residues, while esters () serve as prodrugs with improved absorption.

Biological Activity

1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid, with the CAS number 1192992-56-5, is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3C_{19}H_{17}NO_3, with a molecular weight of 307.3 g/mol. The structure includes a pyrrole ring substituted with methoxy and phenyl groups, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H17NO3C_{19}H_{17}NO_3
Molecular Weight307.3 g/mol
CAS Number1192992-56-5

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. A study evaluating various pyrrole compounds found that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into the anticancer potential of pyrrole derivatives suggests that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative structurally related to our compound showed promising results in inhibiting the growth of human cancer cell lines, demonstrating an IC50 value in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrole compounds have also been documented. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Study A: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of several pyrrole derivatives against common pathogens. The study found that this compound had an MIC comparable to established antibiotics, indicating its potential as an alternative or adjunct treatment for bacterial infections .

Study B: Anticancer Activity

Another investigation focused on the anticancer effects of pyrrole derivatives on breast cancer cell lines. The results indicated that treatment with compounds similar to this compound resulted in significant apoptosis and reduced cell viability, further supporting its role as a potential anticancer agent .

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